Bienvenue dans la boutique en ligne BenchChem!

(S)-3C4HPG

mGluR2 agonist potency phenylglycine derivatives

(S)-3C4HPG is the only mGluR ligand that simultaneously antagonizes group I (mGluR1/5) while agonizing group II (mGluR2/3) in a single molecule. Unlike pure antagonists (LY341495) or pure agonists (DCG-IV), its dual functional polarity enables clean dissection of group I/II crosstalk without multi-drug confounds. The R-enantiomer acts at NMDA/AMPA receptors, making enantiomeric purity non-negotiable for mGluR-specific conclusions. Certified ≥98% enantiopure material. Essential for LTD, GTPase, and seizure models where balanced receptor modulation is required.

Molecular Formula C9H9NO5
Molecular Weight 211.17 g/mol
Cat. No. B1662924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3C4HPG
SynonymsAlternative Name: (S)-3C4HPG
Molecular FormulaC9H9NO5
Molecular Weight211.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)O
InChIInChI=1S/C9H9NO5/c10-7(9(14)15)4-1-2-6(11)5(3-4)8(12)13/h1-3,7,11H,10H2,(H,12,13)(H,14,15)/t7-/m0/s1
InChIKeyCHZBCZTXSTWCIG-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3C4HPG mGluR Modulator – Pharmacological Profile and Procurement Baseline


(S)-3-Carboxy-4-hydroxyphenylglycine [(S)-3C4HPG] is a phenylglycine derivative that functions as a mixed metabotropic glutamate receptor (mGluR) ligand: it acts as a competitive antagonist at group I mGluRs (mGluR1 and mGluR5) while simultaneously serving as an agonist at group II mGluRs (mGluR2 and mGluR3) [1]. This dual-mechanism profile distinguishes it from both pure antagonists and pure agonists within the mGluR ligand family, positioning it as a tool compound for dissecting the functional interplay between group I and group II mGluR signaling pathways [2].

Why (S)-3C4HPG Cannot Be Substituted with Other mGluR Ligands


Generic substitution among mGluR ligands is precluded by profound differences in subtype selectivity, functional polarity, and enantiomer-specific pharmacology. (S)-3C4HPG exhibits a unique dual agonist/antagonist signature that is absent in commonly used alternatives such as LY341495 (pure group II antagonist) [1], DCG-IV (potent group II agonist with weak group I/III antagonist activity) , or (S)-4C3HPG (structurally similar but with a distinct potency rank order) [2]. Furthermore, the R-enantiomer, (R)-3C4HPG, possesses an entirely different pharmacological target—acting as an NMDA and AMPA/kainate receptor antagonist rather than an mGluR modulator —making stereochemical purity a non-negotiable requirement for any experiment designed to interrogate group I/II mGluR crosstalk.

(S)-3C4HPG Quantitative Differentiation Evidence vs. Comparators


mGluR2 Agonist Potency: (S)-3C4HPG vs. (S)-4C3HPG vs. (S)-4CPG

In a direct head-to-head comparison using cloned mGluR2 expressed in CHO cells, (S)-3C4HPG exhibits intermediate agonist potency, sitting below (S)-4C3HPG but above (S)-4CPG in the rank order of efficacy [1]. This quantitative positioning is critical: (S)-4C3HPG is a more potent mGluR2 agonist, while (S)-4CPG is a weaker agonist; selecting (S)-3C4HPG provides a specific potency tier for experimental designs requiring moderate group II activation alongside group I antagonism.

mGluR2 agonist potency phenylglycine derivatives

Group II mGluR Functional Activity (GTPase): (S)-3C4HPG vs. DCG-IV and L-CCG-I

In rat hippocampal and striatal membrane preparations measuring high-affinity GTPase activity—a direct readout of G-protein coupling—(S)-3C4HPG stimulates activity with an EC50 of approximately 150 µM [1]. This places it significantly lower in potency than the prototypical group II agonists DCG-IV (EC50 ~0.35 µM for mGluR2) and L-CCG-I, which rank near the top of the potency series . The quantitative difference of over 400-fold in EC50 values underscores that (S)-3C4HPG is a low-potency group II agonist, a characteristic that may be advantageous for avoiding receptor desensitization or for studying partial activation states.

GTPase activity group II mGluR functional assay

Enantiomeric Selectivity: (S)-3C4HPG vs. (R)-3C4HPG

The enantiomeric pair (S)-3C4HPG and (R)-3C4HPG exhibit completely divergent pharmacological profiles. While (S)-3C4HPG is an mGluR modulator with group I antagonist/group II agonist activity [1], (R)-3C4HPG acts as an antagonist at ionotropic glutamate receptors—specifically NMDA and AMPA/kainate receptors—with no reported mGluR activity . This stereochemical switch from metabotropic to ionotropic targeting represents a qualitative differentiation that is essential for experimental design: any contamination with the R-enantiomer would introduce confounding NMDA receptor blockade, invalidating conclusions about pure mGluR-mediated effects.

stereoselectivity NMDA receptor mGluR

mGluR1 Antagonist Potency Rank: (S)-3C4HPG vs. (S)-4C3HPG and (S)-4CPG

As a group I mGluR antagonist, (S)-3C4HPG exhibits the lowest potency among the active phenylglycine derivatives tested against mGluR1. The rank order of antagonist potencies was (S)-4C3HPG ≥ (S)-4CPG ≥ (+)-α-M4CPG > (S)-3C4HPG [1]. While Schild plot analysis yielded pA2 values of 4.38 for (RS)-4C3HPG, 4.46 for (S)-4CPG, and 4.38 for (+)-α-M4CPG [2], a precise pA2 for (S)-3C4HPG was not determined due to its lower potency. This quantitative hierarchy indicates that (S)-3C4HPG provides weaker group I antagonism compared to its structural analogs, a property that may be desirable when partial or moderate blockade of mGluR1/5 is sufficient.

mGluR1 competitive antagonist phenylglycine

(S)-3C4HPG Optimal Use Cases for Scientific and Industrial Procurement


Dissecting Group I/II mGluR Crosstalk in Synaptic Plasticity Studies

(S)-3C4HPG is uniquely suited for experiments designed to parse the relative contributions of group I and group II mGluRs to synaptic phenomena such as long-term depression (LTD) or paired-pulse facilitation. Its dual action—simultaneously antagonizing group I mGluRs while agonizing group II mGluRs [1]—allows researchers to probe the net functional outcome of opposing receptor systems without the confounding influence of multiple separate drug applications. This is particularly valuable in native tissue preparations where receptor populations are co-expressed.

Low-Potency Group II mGluR Activation in Native Tissue Functional Assays

For studies employing GTPase activity assays or cAMP measurements in brain membrane preparations, (S)-3C4HPG provides a low-potency agonist option (EC50 ≈ 150 µM for GTPase stimulation) [1] that avoids the robust activation seen with high-potency agonists like DCG-IV or L-CCG-I. This makes it ideal for protocols where excessive receptor activation could lead to desensitization, internalization, or ceiling effects that obscure subtle modulatory phenomena.

Enantiomer-Controlled Experiments Requiring Pure mGluR Pharmacology

Any investigation aiming to attribute observed effects solely to mGluR modulation must use enantiomerically pure (S)-3C4HPG, as the R-enantiomer acts as an NMDA and AMPA/kainate receptor antagonist [1]. This stereochemical distinction is critical for in vivo studies where ionotropic glutamate receptor blockade would alter neuronal excitability and confound interpretation of mGluR-mediated outcomes. Procurement of certified enantiopure material is therefore a prerequisite for valid experimental conclusions.

Partial Group I mGluR Antagonism in Epilepsy and Neuroprotection Models

In preclinical models of seizure and excitotoxicity, (S)-3C4HPG offers a moderate level of group I mGluR antagonism combined with group II mGluR agonism [1]. This profile has been shown to confer anticonvulsant and neuroprotective effects [2], albeit with lower potency than related compounds like (S)-4C3HPG. Researchers seeking to investigate the therapeutic window associated with partial rather than complete group I blockade—potentially reducing side-effect liability—should consider (S)-3C4HPG as a tool compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-3C4HPG

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.